2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
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Overview
Description
2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is a complex organic compound with the molecular formula C₁₇H₁₂N₂O₆S. This compound is characterized by the presence of a sulfonyl group, a nitro group, and a benzodioxole moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multiple steps, including electrophilic aromatic substitution and nitration reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of 4-methylphenyl with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the sulfonyl and nitro-substituted intermediates under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives
Reduction: Formation of amines
Substitution: Formation of various substituted benzodioxole derivatives
Scientific Research Applications
2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)sulfonyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)prop-2-enenitrile
- 2-(4-Methylphenyl)sulfonyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylonitrile
Uniqueness
2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c1-11-2-4-13(5-3-11)26(22,23)14(9-18)6-12-7-16-17(25-10-24-16)8-15(12)19(20)21/h2-8H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZWVFYNNOYSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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